molecular formula C22H23N3O B3170989 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 946387-32-2

6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B3170989
CAS No.: 946387-32-2
M. Wt: 345.4 g/mol
InChI Key: VJFZZNIMQBQZRE-UHFFFAOYSA-N
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Description

6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the tetrahydropyridazinone ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is studied for its potential as a building block in organic synthesis

Biology

Biologically, this compound is explored for its potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicine, research focuses on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing treatments for various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. Its applications range from pharmaceuticals to agrochemicals and beyond.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the indole and tetrahydropyridazinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-22(2,3)15-10-8-14(9-11-15)20-12-17(21(26)25-24-20)18-13-23-19-7-5-4-6-16(18)19/h4-11,13,17,23H,12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFZZNIMQBQZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134063
Record name 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-32-2
Record name 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
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6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

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